6-Nitro-2-(4-nitrophenyl)imidazo[1,2-a]pyridine
CAS No.: 118000-57-0
Cat. No.: VC13392234
Molecular Formula: C13H8N4O4
Molecular Weight: 284.23 g/mol
* For research use only. Not for human or veterinary use.
![6-Nitro-2-(4-nitrophenyl)imidazo[1,2-a]pyridine - 118000-57-0](/images/structure/VC13392234.png)
Specification
CAS No. | 118000-57-0 |
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Molecular Formula | C13H8N4O4 |
Molecular Weight | 284.23 g/mol |
IUPAC Name | 6-nitro-2-(4-nitrophenyl)imidazo[1,2-a]pyridine |
Standard InChI | InChI=1S/C13H8N4O4/c18-16(19)10-3-1-9(2-4-10)12-8-15-7-11(17(20)21)5-6-13(15)14-12/h1-8H |
Standard InChI Key | FZIBIOFNSKXAJW-UHFFFAOYSA-N |
SMILES | C1=CC(=CC=C1C2=CN3C=C(C=CC3=N2)[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES | C1=CC(=CC=C1C2=CN3C=C(C=CC3=N2)[N+](=O)[O-])[N+](=O)[O-] |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound features a bicyclic imidazo[1,2-a]pyridine system, where a pyridine ring is fused with an imidazole moiety. At the 6-position of the pyridine ring, a nitro group () is attached, while the 2-position of the imidazole ring is substituted with a 4-nitrophenyl group . This arrangement creates a planar, electron-deficient aromatic system conducive to π-π stacking interactions and electrophilic substitution reactions.
Key structural parameters include:
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Exact mass: 284.055 g/mol
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Polar surface area (PSA): 108.94 Ų, indicative of moderate solubility in polar solvents .
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LogP: 3.86, suggesting significant hydrophobicity suitable for membrane penetration .
Table 1: Physicochemical Properties of 6-Nitro-2-(4-nitrophenyl)imidazo[1,2-a]pyridine
Property | Value |
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Molecular Formula | |
Molecular Weight | 284.227 g/mol |
Exact Mass | 284.055 g/mol |
LogP | 3.86 |
Polar Surface Area | 108.94 Ų |
Synthetic Methodologies
Patent-Based Synthesis
A 2010 patent by Merck Sharp & Dohme Corp. describes the synthesis of this compound as a precursor in antiviral drug development . The protocol involves:
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N,N-Acetal formation: Reaction of 2-amino-5-nitropyridine with 4-nitrobenzaldehyde in acetic acid.
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Cyclization: Treatment with bromine in dichloromethane to form the imidazo[1,2-a]pyridine core.
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Nitro group retention: Careful control of reaction conditions to prevent reduction of the nitro substituents .
Multicomponent Cascade Reactions
Hosseini and Bayat (2020) developed a catalyst-free, five-component reaction using:
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Cyanoacetohydrazide
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4-Nitroacetophenone
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1,1-Bis(methylthio)-2-nitroethylene
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Diamines
This method achieves a 72–85% yield through sequential steps:
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Knoevenagel condensation: Formation of α,β-unsaturated intermediates.
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Michael addition: Nucleophilic attack by diamine components.
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Imine-enamine tautomerization: Cyclization to the imidazo[1,2-a]pyridine scaffold .
Table 2: Comparison of Synthetic Approaches
Method | Yield (%) | Key Advantages | Limitations |
---|---|---|---|
Patent-based | 65–78 | High purity, scalable | Requires halogenated reagents |
Multicomponent | 72–85 | Catalyst-free, green solvents | Longer reaction times |
Applications in Drug Development
Antiviral Lead Compound
The Merck patent highlights this compound’s role as a precursor to non-nucleoside reverse transcriptase inhibitors (NNRTIs) targeting HIV-1 . Structural modifications at the 3-position of the imidazole ring yielded derivatives with EC values <10 nM in cellular assays .
Fluorescent Probes
The extended π-system enables fluorescence emission at 450–480 nm (λ = 360 nm), making it useful for:
Future Directions
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Synthetic Optimization: Explore photoredox catalysis for nitro group retention during cyclization.
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Targeted Delivery: Conjugate with nanoparticles to enhance bioavailability.
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Broad-Spectrum Testing: Evaluate activity against SARS-CoV-2 proteases and antibiotic-resistant bacteria.
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